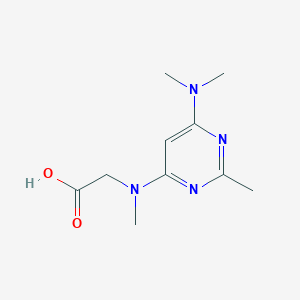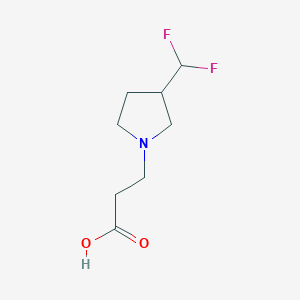
3-(3-(二氟甲基)吡咯烷-1-基)丙酸
描述
“3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H13F2NO2 . It is a derivative of propanoic acid, where the hydrogen of the middle carbon is replaced by a 3-(difluoromethyl)pyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of “3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid” consists of a propanoic acid backbone with a 3-(difluoromethyl)pyrrolidin-1-yl group attached to the middle carbon . The average mass of the molecule is 193.191 Da .科学研究应用
化学合成和药用
涉及 3-(3-(二氟甲基)吡咯烷-1-基)丙酸和相关化合物的研究的一个关键方面是它们在化学合成中的应用,特别是在具有潜在治疗应用的复杂分子的开发中。例如,研究表明相关吡咯烷衍生物在反式-Pt(II)配合物的合成中很有用。这些配合物表现出作为热激活抗癌剂的潜力,突出了全氟链在赋予这些化合物理想的癌症治疗特性的作用。这些配合物的稳定性、DNA 和蛋白质反应性以及抗增殖活性已被评估,表明它们作为假定的抗癌剂的效用 (Cabrera 等,2019).
有机催化和不对称合成
基于吡咯烷的化合物的探索延伸到有机催化和不对称合成,在这些领域中,它们充当关键的中间体或催化剂。例如,吡咯烷衍生物已用于高度区域和对映选择性的有机催化共轭加成,展示了这些化合物在以高产率和选择性促进手性分子合成方面的多功能性 (Chowdhury & Ghosh,2009).
放射性药物开发
在放射性药物领域,吡咯烷衍生物因其螯合金属的能力而被研究,形成可用于诊断成像和治疗的配合物。已经研究了具有吡咯烷衍生配体的铼(I)和锝(I)三羰基配合物的合成和结构表征,表明这些化合物在开发靶向 99mTc 放射性药物用于医学成像方面的潜力 (Makris 等,2012).
生物活性和药物开发
此外,基于 3-芳基(吡咯烷-1-基)丁酸的非肽类 αvβ6 整合素抑制剂的发现强调了此类化合物在药物发现中的重要性,特别是对于特发性肺纤维化的治疗。突出的化合物对 αvβ6 整合素表现出高亲和力,证明了吡咯烷衍生物在新型治疗剂开发中的潜力 (Procopiou 等,2018).
作用机制
Target of Action
The primary targets of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid are currently unknown. This compound is a derivative of pyrrolidine , which is a versatile scaffold for novel biologically active compounds . .
Mode of Action
Given its structural similarity to pyrrolidine derivatives, it may interact with multiple receptors . .
Biochemical Pathways
Pyrrolidine derivatives have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.
Result of Action
Given its structural similarity to pyrrolidine, it may have a wide range of pharmacological properties . .
属性
IUPAC Name |
3-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(5-6)4-2-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCVWVBARCCUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



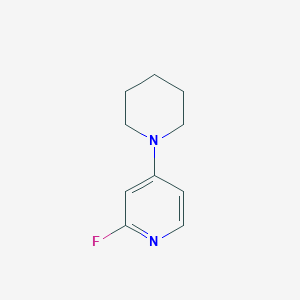
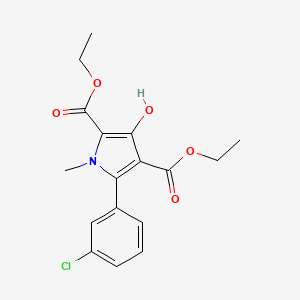
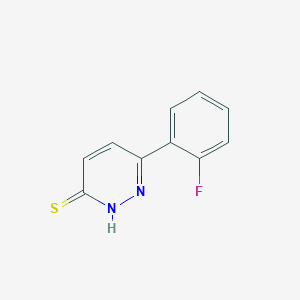
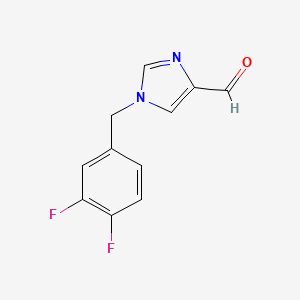
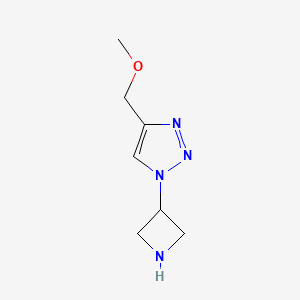
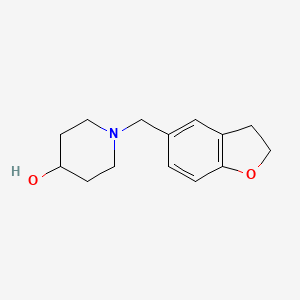

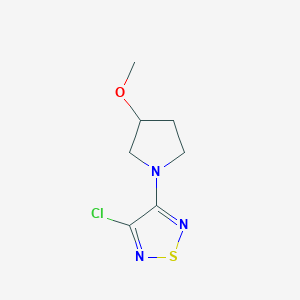

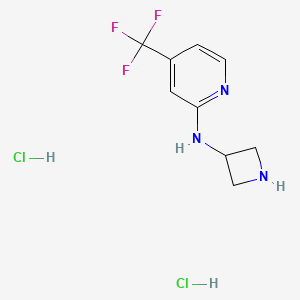
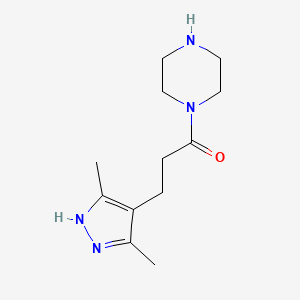

![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
